Lipophilicity (LogP) Advantage: Enhanced CNS Permeability Potential vs. Methoxy Analog
The target compound exhibits significantly higher calculated lipophilicity (LogP = 2.5943) compared to its closest simple analog, 3,5-difluoro-4-methoxybenzoic acid (LogP = 1.6716) [1]. This +0.92 LogP difference corresponds to approximately 8.3-fold higher octanol-water partition coefficient, suggesting improved passive diffusion across lipid membranes, a critical parameter for CNS drug candidates where LogP values between 2 and 3 are often optimal for blood-brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.5943 |
| Comparator Or Baseline | 3,5-Difluoro-4-methoxybenzoic acid (CAS 319-60-8) LogP = 1.6716 |
| Quantified Difference | ΔLogP = +0.9227 (8.3-fold higher partition coefficient) |
| Conditions | Predicted LogP using ACD/Labs or similar in silico method; no experimental measurement reported |
Why This Matters
This 0.92 LogP increase positions the cyclobutoxy derivative in the optimal CNS drug space (LogP 2-3), whereas the methoxy analog falls below this window, potentially limiting its utility in CNS-targeted programs.
- [1] Molbase. (n.d.). 3,5-Difluoro-4-methoxybenzoic acid (CAS 319-60-8). LogP: 1.6716. Retrieved from http://qiye.molbase.cn. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. DOI: 10.1602/neurorx.2.4.541. View Source
